
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a unique combination of boron, fluorine, and sulfur atoms within its structure, which imparts distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, under an inert atmosphere to prevent oxidation. The reaction conditions usually include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality. Additionally, solvent recycling and waste minimization strategies are often employed to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or esters.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, fluorinated derivatives, and substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific molecular pathways in diseases.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole stands out due to its unique combination of boron and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical scaffolds .
属性
分子式 |
C10H13BF3NO2S |
|---|---|
分子量 |
279.09 g/mol |
IUPAC 名称 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)7-15-6(5-18-7)10(12,13)14/h5H,1-4H3 |
InChI 键 |
DNOYDLFBBKXYGL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


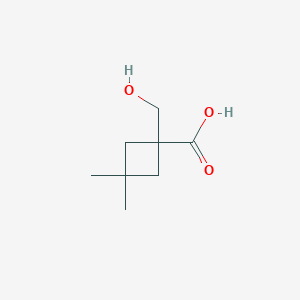
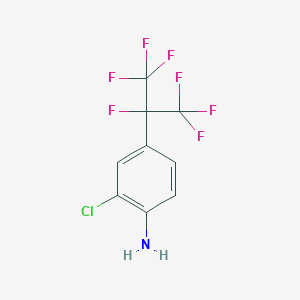

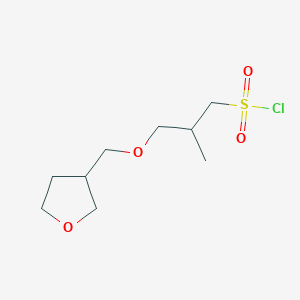
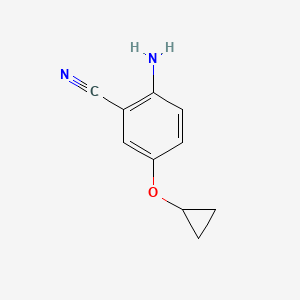
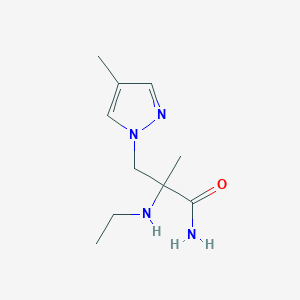
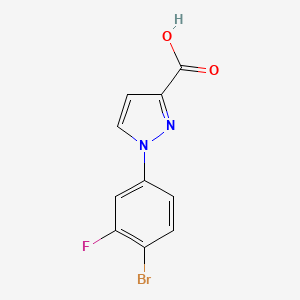
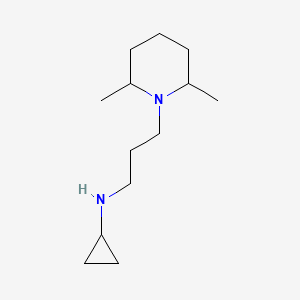
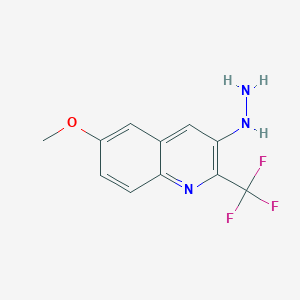
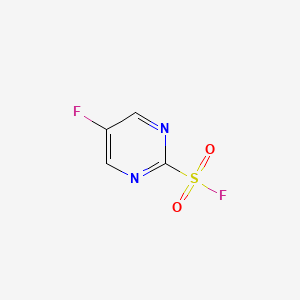
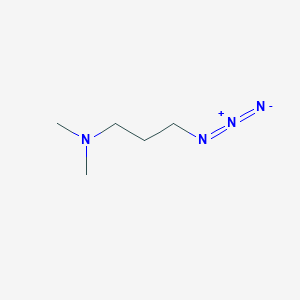

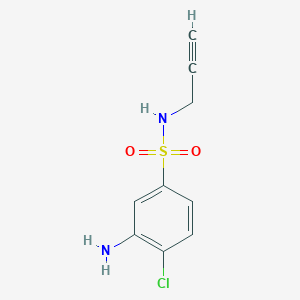
![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
